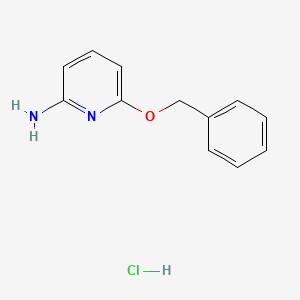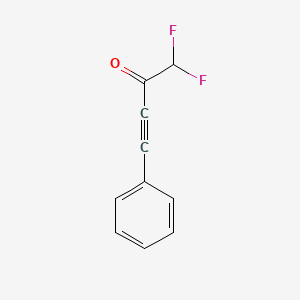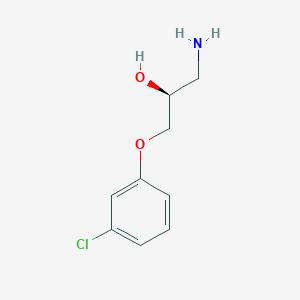
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
説明
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol, commonly referred to as “chloramphenicol”, is a synthetic antibiotic drug with broad-spectrum activity. It is used to treat a variety of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria, and is available in both oral and topical formulations. Chloramphenicol is a member of the phenylpropanoid family, and has been in clinical use since the 1950s. It is an effective and widely used antibiotic, but is associated with some serious side effects, including bone marrow suppression and aplastic anemia.
科学的研究の応用
Chloramphenicol has been widely studied for its potential therapeutic applications, and has been shown to possess a broad range of antimicrobial activities. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. It has also been used to treat a variety of other infections, such as typhoid fever, meningitis, and pneumonia.
作用機序
Target of Action
A structurally similar compound, n-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (bay-1797), has been identified as a potent and selective p2x4 inhibitor . P2X4 is a subtype of the P2X receptors, which are a family of cation-permeable ligand-gated ion channels that open in response to the binding of extracellular ATP. They play a role in various physiological and pathological processes, including inflammation and pain sensation.
Mode of Action
If it acts similarly to bay-1797, it may inhibit the p2x4 receptor, preventing the flow of cations across the cell membrane and thus modulating the cellular response to atp .
実験室実験の利点と制限
Chloramphenicol has several advantages for laboratory experiments, including its broad-spectrum activity, low cost, and ease of use. However, it is associated with some serious side effects, including bone marrow suppression and aplastic anemia, and should therefore be used with caution.
将来の方向性
The potential therapeutic applications of chloramphenicol are numerous, and there are a number of future directions for research. These include the development of more effective and less toxic formulations, the exploration of its potential use in combination with other antibiotics, and the investigation of its potential use in the treatment of drug-resistant infections. Additionally, further research is needed to explore its potential use in the treatment of other diseases, such as cancer and viral infections.
特性
IUPAC Name |
(2S)-1-amino-3-(3-chlorophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c10-7-2-1-3-9(4-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRSQJAUAGOEAE-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC[C@H](CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





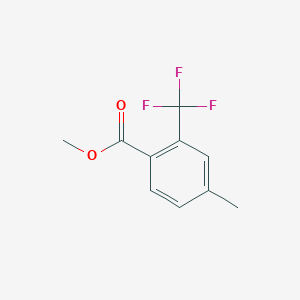
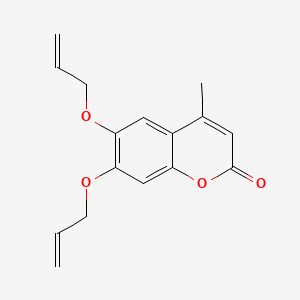
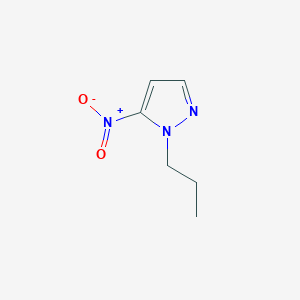


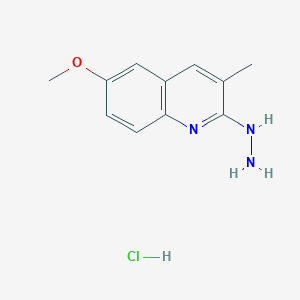
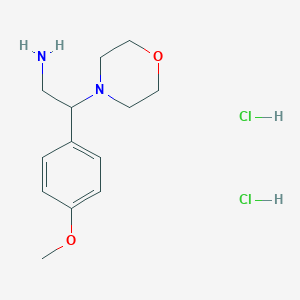
![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B3039537.png)
